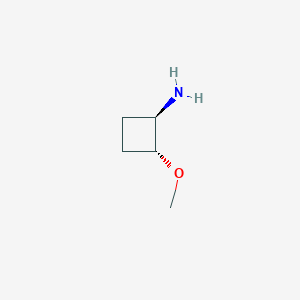

(1R,2R)-2-Methoxycyclobutan-1-amine

Beschreibung

(1R,2R)-2-Methoxycyclobutan-1-amine is a chiral cyclobutane derivative featuring a methoxy (-OCH₃) substituent at the C2 position and an amine (-NH₂) group at C1. Its molecular formula is C₅H₁₁NO, with a molecular weight of 101.15 g/mol. It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of enantioselective ligands or enzyme inhibitors.

The hydrochloride salt form of this compound, (1R,2R)-2-Methoxycyclobutan-1-amine hydrochloride (C₅H₁₂ClNO, MW: 137.61 g/mol, CAS: 1820576-22-4), is frequently employed to enhance solubility and stability. This derivative is available at a purity of ≥97% (e.g., BLD Pharm Ltd.), making it suitable for high-precision applications.

Eigenschaften

IUPAC Name |

(1R,2R)-2-methoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELCKYQWFSJNE-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclobutan-1-amine typically involves the following steps:

Cyclobutylation: The starting material, cyclobutanone, undergoes a methoxylation reaction to introduce the methoxy group at the 2-position.

Amine Introduction: The methoxy-cyclobutanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (1R,2R)-2-Methoxycyclobutan-1-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Methoxycyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Key Chemical Reactions

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

- Reduction: The amine group can undergo reduction to yield primary or secondary amines.

- Substitution Reactions: The amine can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

Medicinal Chemistry

(1R,2R)-2-Methoxycyclobutan-1-amine has been investigated as a potential pharmaceutical intermediate due to its ability to interact with biological macromolecules. Its structural features suggest it may modulate enzyme activity and receptor binding, which is crucial for drug development.

Case Study:

A study highlighted its role as a ligand for specific biological receptors, indicating potential applications in targeting diseases like cancer and neurodegenerative disorders.

Research has shown that compounds similar to (1R,2R)-2-methoxycyclobutan-1-amine exhibit significant biological activities, including enzyme inhibition and receptor modulation. These properties are essential for developing drugs that target specific pathways involved in disease processes.

Mechanism of Action:

The compound's amine group can form hydrogen bonds with various biomolecules, influencing their function. The rigid cyclobutane structure enhances binding affinity and specificity towards targets such as G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways .

Organic Synthesis

As a chiral building block, (1R,2R)-2-methoxycyclobutan-1-amine is valuable for synthesizing complex organic molecules. Its versatility allows chemists to create diverse derivatives that can be further explored for their biological properties.

Applications in Synthesis:

It has been utilized in the synthesis of novel compounds with potential pharmacological activities, showcasing its importance in the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Methoxycyclobutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of (1R,2R)-2-Methoxycyclobutan-1-amine and Related Compounds

Key Comparative Insights

Stereochemical Variations

- (1R,2S)-Isomer : The rel-(1R,2S)-2-Methoxycyclobutan-1-amine hydrochloride (CAS: 2253791-37-4) shares the same molecular formula as its (1R,2R) counterpart but differs in stereochemistry. Such isomers often exhibit divergent binding affinities in chiral environments, impacting their utility in asymmetric synthesis.

- Racemic Mixtures : Compounds like rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine (CAS: 1909287-00-8) introduce additional stereochemical complexity, which may require resolution for targeted applications.

Substituent Effects

- Difluoromethyl Group : The electronegative difluoromethyl group in rac-(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine hydrochloride alters electronic properties, which may influence hydrogen bonding and metabolic stability.

- Cyclopropane Analogue : (1R,2R)-2-Fluoro-2-phenylcyclopropanamine (CAS: 1784677-83-3) features a smaller cyclopropane ring, introducing higher ring strain and reactivity. The phenyl group adds aromaticity, likely affecting π-π interactions in drug-receptor binding.

Physicochemical and Pharmacological Implications

- Hydrochloride Salts : The hydrochloride derivatives (e.g., CAS: 1820576-22-4) exhibit improved aqueous solubility, making them preferable for in vitro assays.

- Purity : Commercial availability at ≥97% purity (e.g., BLD Pharm Ltd.) ensures reliability in synthetic workflows.

Research and Application Considerations

- Synthetic Utility : The (1R,2R)-configured methoxycyclobutane scaffold is valued for its rigidity and ability to mimic transition states in enzymatic reactions.

- Biological Relevance : Fluorinated and aryl-substituted analogs (e.g., cyclopropane derivatives) are often explored for enhanced target selectivity and metabolic resistance.

- Supplier Landscape : Major suppliers include BLD Pharm Ltd. (hydrochloride salts) and Global Chemical Supplier (cyclopropane derivatives), ensuring broad accessibility.

Biologische Aktivität

(1R,2R)-2-Methoxycyclobutan-1-amine is a cyclic amine with the molecular formula CHNO and a molecular weight of 101.15 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of (1R,2R)-2-Methoxycyclobutan-1-amine, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of (1R,2R)-2-Methoxycyclobutan-1-amine is primarily attributed to its interaction with various biological targets, including receptors involved in cardiovascular and neurological functions. Notably, it has been studied as a potential agonist for the APJ receptor (APLNR), which plays a crucial role in cardiovascular health.

APJ Receptor Agonism

The APJ receptor is a member of the G protein-coupled receptor (GPCR) family and is implicated in several physiological processes, including cardiac contractility and vascular homeostasis. Compounds that act as agonists at this receptor may enhance myocardial contractility and improve cardiac function in heart failure models .

Therapeutic Applications

Research indicates that (1R,2R)-2-Methoxycyclobutan-1-amine may have therapeutic potential in several areas:

- Cardiovascular Diseases : Due to its action on the APJ receptor, it may be beneficial in treating conditions such as chronic heart failure by improving ejection fraction and cardiac output .

- Neurological Disorders : There is emerging evidence suggesting that compounds similar to (1R,2R)-2-Methoxycyclobutan-1-amine could have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of (1R,2R)-2-Methoxycyclobutan-1-amine and related compounds. Here are some notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.